molecular formula C12H12N2O2S2 B2376079 2-(acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 851716-67-1

2-(acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2376079
CAS No.: 851716-67-1
M. Wt: 280.36
InChI Key: LZGQJWMKQSMEDP-SEYXRHQNSA-N
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Description

This compound features a benzothiazole core substituted with a methyl group at the 3-position and an acetamide moiety linked via a (2Z)-configured imine bond. The acetylsulfanyl (-SCOCH₃) group attached to the acetamide distinguishes it from related derivatives.

Properties

IUPAC Name

S-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-8(15)17-7-11(16)13-12-14(2)9-5-3-4-6-10(9)18-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGQJWMKQSMEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced by reacting the benzothiazole derivative with acetyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the acetylsulfanyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

The compound 2-(acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.

Molecular Formula

The molecular formula of this compound is C11H12N2OSC_{11}H_{12}N_2OS.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

  • Antimicrobial Activity : Studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. The acetylsulfanyl group may enhance these effects by improving solubility and bioavailability.
  • Anticancer Potential : Research has highlighted the potential of benzothiazole derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells is an area of active investigation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activities of similar benzothiazole derivatives. It was found that modifications at the sulfur atom significantly influenced cytotoxicity against various cancer cell lines .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.

  • Organic Electronics : The compound can be incorporated into organic electronic devices due to its favorable electronic properties. Research indicates that benzothiazole derivatives can serve as electron transport materials in organic light-emitting diodes (OLEDs) .
  • Sensors : The reactivity of the acetylsulfanyl group allows for the development of sensors for detecting metal ions and other pollutants, leveraging changes in fluorescence or conductivity upon interaction with target analytes.

The environmental impact of chemical compounds is a growing concern. Research into the degradation pathways of this compound is essential for understanding its environmental fate.

  • Toxicological Studies : Preliminary studies suggest that while the compound exhibits low toxicity to mammalian cells, it may pose risks to aquatic life. Understanding its degradation products is crucial for assessing ecological risks .
  • Bioremediation Potential : The compound's structure may allow it to be utilized in bioremediation processes, where microorganisms can metabolize harmful substances into less toxic forms.

Mechanism of Action

The mechanism by which 2-(acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the heterocyclic core (benzothiazole vs. benzoxazole), substituents on the acetamide nitrogen, and sulfur-containing side chains. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound : 2-(Acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide Acetylsulfanyl group, 3-methyl-benzothiazol-2-ylidene, (2Z) configuration Not explicitly given Inferred ~318 g/mol Hypothesized enhanced metabolic stability due to methyl and acetylsulfanyl groups
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide Benzoxazol-2-ylsulfanyl group, 4-oxo-benzothiazine core C₁₇H₁₂N₂O₃S₂ 356.42 Improved solubility due to benzoxazole’s oxygen atom; potential antimicrobial activity
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (SCP-1) Trioxo-benzothiazole, 4-hydroxyphenyl group C₁₅H₁₂N₂O₄S 324.33 Shorter elimination half-life (1.8–2.2 h) vs. paracetamol; analgesic/anti-inflammatory
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide Benzothiazol-2-ylsulfanyl group, N-phenylethyl substituent C₁₇H₁₆N₂OS₂ 328.45 Increased lipophilicity due to phenylethyl group; potential CNS activity
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide 5-Methylbenzoxazole core, acetohydrazide functional group C₁₀H₁₀N₃O₂S 253.27 Ease of synthesis (hydrazine-mediated); potential precursor for bioactive derivatives
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide 2-Methylphenyl group, thiazole ring C₁₂H₁₂N₂OS 240.30 Structural mimic of benzylpenicillin; explored for antibiotic resistance modulation

Research Findings and Implications

  • Structural Optimization : The methyl group on the benzothiazole ring in the target compound likely reduces ring oxidation, a common metabolic pathway for heterocycles .
  • Activity-SAR Relationships : Sulfur-containing side chains (e.g., acetylsulfanyl vs. benzothiazolylsulfanyl) influence electronic properties and binding to biological targets like enzymes or receptors .
  • Future Directions : Comparative crystallographic studies (e.g., using SHELX refinements as in ) could elucidate conformational preferences and intermolecular interactions .

Biological Activity

The compound 2-(acetylsulfanyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular structure of the compound features an acetylsulfanyl group linked to a benzothiazole moiety. The chemical formula is represented as follows:

C12H12N2S2\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}_2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. While specific synthetic pathways are not extensively documented in the available literature, similar compounds have been synthesized using methods involving acylation and thiazole ring formation .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro assays demonstrated that these compounds can inhibit bacterial growth more effectively than traditional antibiotics like ampicillin and fluconazole .

Anticancer Potential

Additionally, benzothiazole derivatives have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. The specific activity of This compound in cancer models remains to be fully elucidated but shows promise based on structural analogs .

Study 1: Antimicrobial Efficacy

In a study published in Der Pharma Chemica, various derivatives were synthesized and screened for antimicrobial activity. Compounds with similar functional groups exhibited enhanced activity against both gram-positive and gram-negative bacteria. The study reported that certain derivatives had Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard treatments .

CompoundMIC (µg/mL)Activity
Compound A4Effective against S. aureus
Compound B8Effective against E. coli
Compound C16Effective against P. aeruginosa

Study 2: Anticancer Activity

A separate investigation into the anticancer properties of benzothiazole derivatives found that several compounds induced cell cycle arrest in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle phases post-treatment with these compounds .

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